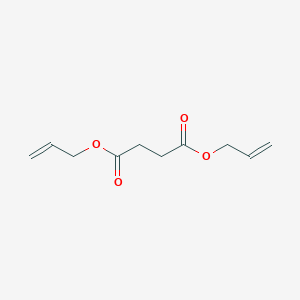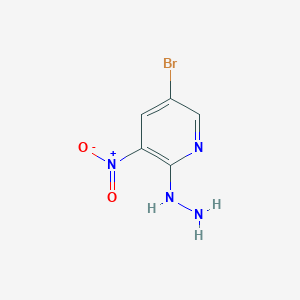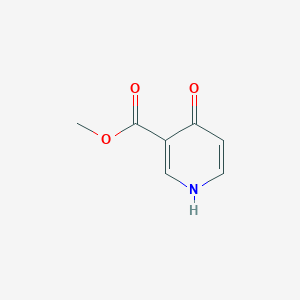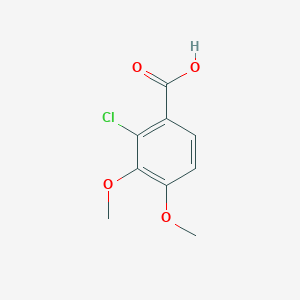
Benzènesulfonate de propargyle
Vue d'ensemble
Description
Propargyl benzenesulfonate is a compound that can be synthesized through various chemical reactions involving propargyl-related intermediates. The compound is of interest due to its potential applications in organic synthesis and its role in the formation of more complex molecules.
Synthesis Analysis
The synthesis of propargyl benzenesulfonate-related structures can be achieved through several methods. One approach involves the silver-catalyzed heteroaromatization of propargyl alcohols with p-toluenesulfonylmethyl isocyanide (TosMIC), where TosMIC serves both as a sulfonyl source and a ligand, leading to the formation of sulfonyl benzoheteroles . Another method includes the heteroatom-promoted propargyl-allenyl isomerization and electrocyclization, which is an efficient protocol for synthesizing polyfunctionalized benzenes and naphthalenes from simple starting materials . Additionally, the radical annulation/sulfonation reaction of propargyl chalcones with arylsulfonyl chloride has been reported to efficiently synthesize sulfonated benzo[b]oxepinone and chromane derivatives .
Molecular Structure Analysis
The molecular structure of propargyl benzenesulfonate and related compounds can be complex, with the potential for various isomers and derivatives. For instance, the propargyl radical (CH2CCH) has been identified as a key species in the synthesis of the first aromatic ring in combustion processes and is likely to play a significant role in the synthesis of large organic molecules and cyclization processes to benzene in cold dark clouds .
Chemical Reactions Analysis
Propargyl benzenesulfonate-related compounds participate in a variety of chemical reactions. The propargyl self-reaction is critical for the formation of benzene and other C6H6 isomers, which are important in understanding the evolution of carbon in our galaxy . The propargyl radical is also involved in the synthesis of the first aromatic ring in combustion processes and is believed to control the synthesis of large organic molecules . Furthermore, the Pd-catalyzed carboannulation of propargyl carbonates with nucleophiles is another reaction that leads to the highly regio- and stereoselective synthesis of indene and benzo[b]furan derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of propargyl benzenesulfonate and its derivatives are influenced by their molecular structure and the nature of their substituents. For example, the presence of a propargyl substituent in benzenesulfonyl derivatives has been shown to exhibit excellent insecticidal activities, indicating that these compounds have significant application values in the development of pesticides . The optimized semidetailed submechanism of benzene formation from propargyl recombination provides insights into the reactivity and stability of these compounds under various conditions, such as high temperatures in a shock tube and atmospheric conditions in a flow reactor .
Applications De Recherche Scientifique
Intermédiaires synthétiques et blocs de construction
Le benzènesulfonate de propargyle est utilisé comme intermédiaire synthétique et bloc de construction dans les réactions chimiques . Le groupe propargyle est une entité très polyvalente dont l'introduction dans les blocs de construction de petites molécules ouvre de nouvelles voies de synthèse pour une élaboration ultérieure .
Agents de propargylation
Le composé sert d'agent de propargylation dans diverses réactions chimiques . La propargylation est un processus où un groupe propargyle est introduit dans une molécule. Ce processus est souvent une étape stratégique dans une séquence de réaction qui aboutit à la formation de structures plus élaborées/complexes .
Catalyseurs et systèmes catalytiques
Le this compound peut être utilisé dans les catalyseurs et les systèmes catalytiques . Le groupe propargyle peut fonctionner comme un catalyseur pour accélérer les réactions chimiques .
Réactifs homopropargyliques
Le composé peut servir de réactif homopropargylique . Les réactifs homopropargyliques sont souvent utilisés en synthèse organique pour la préparation de divers composés organiques .
Introduction de groupes propargyles dans les cycles hétérocycliques
Le this compound est souhaitable pour l'introduction directe de groupes propargyles dans les cycles hétérocycliques . Ce processus permet d'accéder à des précurseurs organiques importants et nouveaux
Safety and Hazards
Propargyl benzenesulfonate is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
Propriétés
IUPAC Name |
prop-2-ynyl benzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3S/c1-2-8-12-13(10,11)9-6-4-3-5-7-9/h1,3-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAGBYXLIHQFIPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOS(=O)(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10884232 | |
| Record name | 2-Propyn-1-ol, 1-benzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10884232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6165-75-9 | |
| Record name | Propargyl benzenesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6165-75-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propyn-1-ol, 1-benzenesulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006165759 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propyn-1-ol, 1-benzenesulfonate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propyn-1-ol, 1-benzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10884232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Prop-2-ynyl benzenesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.640 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Propargyl benzenesulfonate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JZ37EVH5NA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary applications of Propargyl Benzenesulfonate in material science?
A1: Propargyl Benzenesulfonate serves as a versatile building block in polymer chemistry. For instance, it can be used to introduce alkyne functionality into polymers. [] This is exemplified in the synthesis of clickable poly(ethylene glycol) (PEG)-grafted polyoxetane brush polymers. In this study, Propargyl Benzenesulfonate reacts with 3-Ethyl-3-hydroxymethyloxetane (EHMO) to yield an alkyne-substituted monomer. [] This monomer is then polymerized and further modified using click chemistry, highlighting the utility of Propargyl Benzenesulfonate in creating complex polymer architectures for potential drug delivery applications. []
Q2: Are there any studies exploring Propargyl Benzenesulfonate beyond its use in polymer chemistry?
A2: While the provided abstracts do not offer detailed information on additional applications, the presence of a triple bond in Propargyl Benzenesulfonate hints at its potential in other areas. For example, one abstract mentions its exploration as a potential electrolyte additive for lithium-ion batteries. [] This suggests ongoing research into its electrochemical properties and potential applications in energy storage devices.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



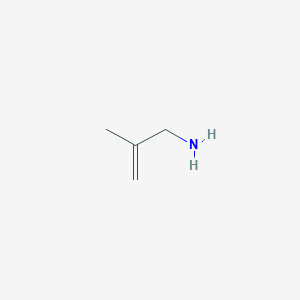
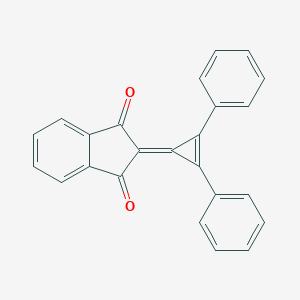
![Butyl 4-[(4-Methoxybenzylidene)amino]cinnamate](/img/structure/B105253.png)


